molecular formula C3H3NO B14620908 2-Aminocycloprop-2-en-1-one CAS No. 59039-22-4

2-Aminocycloprop-2-en-1-one

Cat. No.: B14620908
CAS No.: 59039-22-4
M. Wt: 69.06 g/mol
InChI Key: MVPPTXIRHYBCBC-UHFFFAOYSA-N
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Description

2-Aminocycloprop-2-en-1-one is a highly strained, three-membered cyclic compound featuring a cyclopropene ring system with an amino group (-NH₂) at the C2 position and a ketone (-C=O) at the C1 position. Its molecular formula is hypothesized to be C₃H₃NO, derived from the cyclopropene core (C₃H₂) with substitutions at C1 and C2. The cyclopropene ring, containing one double bond (C1-C2), introduces significant ring strain, making the compound highly reactive. The juxtaposition of the amino (nucleophilic) and ketone (electrophilic) groups creates a unique reactivity profile, enabling participation in cycloadditions, ring-opening reactions, and functional group transformations.

Properties

IUPAC Name

2-aminocycloprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c4-2-1-3(2)5/h1H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPTXIRHYBCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735765
Record name 2-Aminocycloprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59039-22-4
Record name 2-Aminocycloprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocycloprop-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropenone with ammonia or an amine under acidic or basic conditions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminocycloprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropenone derivatives.

Scientific Research Applications

2-Aminocycloprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminocycloprop-2-en-1-one involves its interaction with various molecular targets. The strained ring structure makes it highly reactive, allowing it to participate in a range of chemical reactions. The amino group can form hydrogen bonds and interact with nucleophiles, while the ketone group can undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Aminocycloprop-2-en-1-one with two structurally related compounds from the provided evidence:

Compound CAS No. Molecular Formula Molecular Weight Key Functional Groups Applications/Reactivity
This compound (hypothetical) N/A C₃H₃NO ~85.06 Cyclopropene, amino, ketone High reactivity due to ring strain; potential use in click chemistry or dynamic synthesis.
2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one 1354027-14-7 C₁₆H₂₃N₃O 273.38 Cyclopropane, amino, pyrrolidine, benzyl, ketone Pharmaceutical intermediate; structural complexity suggests bioactivity or conformational control.
1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one 1600589-57-8 C₇H₁₁NO 125.17 Cyclopropane, amino, α,β-unsaturated ketone Moderate reactivity; potential monomer for polymerization or electrophilic additions.

Structural and Reactivity Analysis

Ring Strain and Reactivity: this compound: The cyclopropene ring’s double bond (C1-C2) imposes high ring strain, enhancing reactivity. This strain, combined with the electron-withdrawing ketone, likely facilitates ring-opening reactions or cycloadditions (e.g., with dienophiles). Comparison to Cyclopropane Derivatives:

  • The cyclopropane ring in 1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one lacks the double bond, reducing strain and reactivity. Its α,β-unsaturated ketone may undergo conjugate additions or Diels-Alder reactions.

Functional Group Interactions: The amino group in this compound may act as a nucleophile, while the ketone serves as an electrophilic site, enabling bifunctional reactivity. In 1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one , the amino group’s basicity could be modulated by the adjacent cyclopropane, while the methylpropene group introduces steric and electronic effects.

Applications: this compound: Potential use in synthesizing strained heterocycles or as a reactive intermediate in medicinal chemistry. Pharmaceutical Intermediate : Likely employed in drug discovery (e.g., protease inhibitors or kinase modulators) due to its complex architecture. 1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one : Suitable for controlled polymerization or as a monomer in materials science.

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